molecular formula C13H16N2 B8548984 8-Methyl-1,6,7,8,9,10-hexahydroazepino [4,5-g]indole CAS No. 488838-76-2

8-Methyl-1,6,7,8,9,10-hexahydroazepino [4,5-g]indole

Cat. No. B8548984
M. Wt: 200.28 g/mol
InChI Key: MRCVRBFNWUGKNW-UHFFFAOYSA-N
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Patent
US07022694B2

Procedure details

Under N2, a flame-dried, 50-mL, two-necked flask was charged with LiAlH4 (0.10 g, equivalent by weight) and THF (3.0 mL) and cooled to 0° C. A solution of methyl 6,7,9,10-tetrahydroazepino[4,5-g]indole-8(1H)-carboxylate (0.105 g, 0.43 mmol) in THF (2.0 mL) was then added and the mixture was stirred at room temperature for 16 hours. Water (0.1 mL) was added slowly, followed by 15% NaOH (0.1 mL) and then water (0.3 mL). The mixture was stirred for 30 min, celite was added and the mixture was filtered through celite and the filtrate concentrated to give 84 mg (98%) of crude product. Crystallization from EtOAc/hexane affords 27 mg of the title product as a beige solid: mp 150–153° C.; 1H NMR (400 MHz, CDCl3) δ 8.09 (br, 1 H), 7.39 (d, J=8 Hz, 1 H), 7.17 (t, J=3 Hz, 1 H), 6.91 (d, J=8 Hz, 6.53 (dd, J=2, 3 Hz, 1 H), 3.10–3.05 (m, 4 H), 2.67–2.62 (m, 4 H), 2.40 (s, 3 H); 13C NMR (100 MHz, CDCl3) δ 135.5, 135.0, 126.5, 123.8, 123.8, 123.6, 121.9, 118.0, 103.1, 57.7, 56.8, 47.6, 36.2, 29.3; HRMS (FAB) calcd for C13H16N2+H 201.1392. found 201.1390.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
methyl 6,7,9,10-tetrahydroazepino[4,5-g]indole-8(1H)-carboxylate
Quantity
0.105 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[CH:11][CH:12]=[C:13]3[CH2:20][CH2:19][N:18]([C:21](OC)=O)[CH2:17][CH2:16][C:14]3=2)[CH:9]=[CH:8]1.O.[OH-].[Na+]>C1COCC1>[CH3:21][N:18]1[CH2:17][CH2:16][C:14]2[C:13](=[CH:12][CH:11]=[C:10]3[C:15]=2[NH:7][CH:8]=[CH:9]3)[CH2:20][CH2:19]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
methyl 6,7,9,10-tetrahydroazepino[4,5-g]indole-8(1H)-carboxylate
Quantity
0.105 g
Type
reactant
Smiles
N1C=CC2=CC=C3C(=C12)CCN(CC3)C(=O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.3 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
celite was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
to give 84 mg (98%) of crude product
CUSTOM
Type
CUSTOM
Details
Crystallization from EtOAc/hexane

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CN1CCC2=CC=C3C=CNC3=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 27 mg
YIELD: CALCULATEDPERCENTYIELD 31.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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